molecular formula C12H18N2O4S B14838581 3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide

3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14838581
M. Wt: 286.35 g/mol
InChI Key: JDABAFNEJWFNNI-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide is a complex organic compound with a unique structure that combines a pyridine ring with tert-butoxy and cyclopropoxy groups, as well as a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with pyridine derivatives under specific conditions to introduce the tert-butoxy and cyclopropoxy groups. The sulfonamide group is then introduced through a sulfonation reaction using sulfonyl chloride reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-cyclopropoxypyridine-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups, along with the sulfonamide moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-10-9(17-8-4-5-8)6-7-14-11(10)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

JDABAFNEJWFNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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